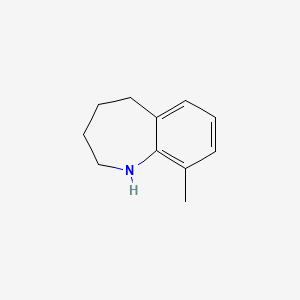

9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine

Description

Properties

IUPAC Name |

9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-9-5-4-7-10-6-2-3-8-12-11(9)10/h4-5,7,12H,2-3,6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYGNHCJTMJDLJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)CCCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclo-Condensation of Amine and Carbonyl Precursors

A foundational approach to benzazepine derivatives involves cyclo-condensation reactions between aromatic amines and carbonyl-containing intermediates. For example, o-phenylenediamine derivatives react with amidinium salts or malononitrile analogs to form benzodiazepine or benzazepine scaffolds. Adapting this strategy, 9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine could be synthesized via the reaction of a methyl-substituted benzene-1,2-diamine with a cyclic ketone or α,β-unsaturated carbonyl compound.

In a representative procedure, benzene-1,2-diamine reacts with 2-methylenemalononitrile under acidic conditions to yield a dihydrobenzodiazepine intermediate, which undergoes further cyclization to form the azepine ring. Introducing a methyl group at the C9 position would require starting materials pre-functionalized with a methyl substituent or post-cyclization methylation.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful tool for constructing seven-membered heterocycles. While primarily documented for triazepines, this method could be adapted for benzazepines by employing diene precursors with appropriate nitrogen and carbon backbones. For instance, a diene containing a benzene ring and a tethered amine could undergo RCM using Grubbs catalyst to form the azepine ring. Subsequent hydrogenation would yield the saturated 2,3,4,5-tetrahydro structure.

Post-Cyclization Functionalization: Introducing the C9 Methyl Group

Friedel-Crafts Alkylation

Direct methylation of the benzene ring post-cyclization is challenging due to the saturated azepine ring’s reduced aromaticity. However, Friedel-Crafts alkylation could be feasible if the methyl group is introduced during the early stages of synthesis. For example, using a pre-methylated benzene precursor (e.g., 3-methylbenzene-1,2-diamine) in cyclo-condensation reactions ensures regioselective incorporation of the methyl group at C9.

Enzymatic Methylation

Biosynthetic pathways offer an alternative route for selective methylation. In fungal secondary metabolism, methyltransferases such as PseC catalyze the sequential methylation of benzazepine precursors. For instance, nanangelenin B (a benzazepine alkaloid) undergoes methylation via PseC to yield dimethylated derivatives. Applying this enzymatic approach, this compound could be synthesized by expressing methyltransferase genes in a heterologous host and feeding it a benzazepine precursor.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Key Steps | Yield* | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclo-Condensation | Methyl-substituted benzene-1,2-diamine + carbonyl compound | Cyclization, lactamization | ~40–60% | Regioselective, scalable | Requires pre-functionalized precursors |

| Ring-Closing Metathesis | Diene with nitrogen backbone | RCM, hydrogenation | ~30–50% | Atom-economical, modular | High catalyst cost |

| Enzymatic Methylation | Benzazepine precursor + PseC | Fermentation, enzymatic methylation | ~50–70% | High selectivity, mild conditions | Requires genetic engineering |

*Yields estimated from analogous reactions in literature.

Mechanistic Insights and Optimization

Cyclization Dynamics

The regioselectivity of azepine ring formation is influenced by reaction temperature and solvent polarity. For example, cyclo-condensation at low temperatures (0–5°C) favors benzazepine formation over benzimidazole byproducts. Computational studies suggest that electron-donating groups (e.g., methyl) stabilize transition states during cyclization, enhancing yields.

Enzymatic Specificity

Methyltransferases like PseC exhibit higher affinity for monomethylated intermediates (e.g., Kₘ = 14 µM for dimethylation vs. 72 µM for monomethylation). This preference ensures complete dimethylation in biosynthetic routes, but engineering PseC for single methylation at C9 remains a challenge.

Chemical Reactions Analysis

Types of Reactions

9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it to more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene or azepine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

Serotonin Receptor Agonism

One of the primary applications of 9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine is its activity as a serotonin (5-HT) receptor agonist. Research indicates that compounds within this class can modulate serotonergic neurotransmission, which is crucial for regulating mood, appetite, and cognition. Specifically, the 5-HT2C receptor has been identified as a target for developing anti-obesity agents due to its role in inducing satiety and controlling feeding behavior .

Potential Anti-Obesity Treatment

The agonistic action on the 5-HT2C receptor suggests that this compound could be developed into therapeutic agents aimed at treating obesity. Studies have shown that selective 5-HT2C receptor agonists can lead to weight loss by promoting feelings of fullness and reducing caloric intake . This application is particularly relevant given the increasing prevalence of obesity and related metabolic disorders globally.

CNS Disorders

Beyond obesity, the compound's interaction with serotonin receptors presents potential applications in treating various central nervous system disorders such as anxiety, depression, and schizophrenia. By targeting specific serotonin receptors implicated in these conditions, researchers hope to develop more effective treatments with fewer side effects compared to traditional therapies .

Synthesis and Development

The synthesis of this compound has been explored through various methodologies that emphasize efficiency and yield. Recent studies have reported concise synthetic routes from simple starting materials to complex tetrahydro-benzazepines carrying fused heterocyclic units . These advancements not only facilitate the production of the compound but also enhance its accessibility for research and development purposes.

Case Studies and Research Findings

Several studies have documented the pharmacological profile of this compound:

Mechanism of Action

The mechanism of action of 9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects . Detailed studies on its binding affinity and specificity are crucial for understanding its full mechanism of action.

Comparison with Similar Compounds

Positional Isomers and Substituent Effects

a. 3-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine Hydrochloride

b. 8-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine Hydrochloride

- Structure : Bromine substituent at position 6.

- Synthesis : Halogenation of the parent benzazepine framework .

- Applications : Intermediate in agrochemicals and active pharmaceutical ingredients (APIs) .

- Key Difference : Bromine enhances electrophilicity, enabling cross-coupling reactions, unlike the methyl group in the 9-methyl derivative .

Carbazole and Tetrahydrocarbazol-1-one Derivatives

a. 9-Methyl-4-(5-methylthiophen-2-yl)-2,3,4,9-tetrahydro-1H-carbazol-1-one

- Structure : Tetrahydrocarbazol-1-one core with methyl and thiophene substituents.

- Synthesis : Brønsted acid-catalyzed cyclization of 1,4-dicarbonyl precursors .

- Physical Properties : Melting point ranges from 191–203°C (solid) to oily states depending on substituents .

- Key Difference: The carbazol-1-one scaffold introduces a ketone group, increasing polarity compared to the non-ketone benzazepine .

b. 9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

- Contrast : The carbazole derivatives exhibit higher melting points and crystallinity compared to 9-methyl-1-benzazepine, which is often isolated as an oil or low-melting solid .

Pharmacological Analogues

Nonpeptide Receptor Agonists

a. 1-(4-Propylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine (LIT-001)

- Structure : Benzoyl substituent at position 1.

- Activity : Acts as an oxytocin receptor agonist, improving social interaction in autism models .

- Comparison : The 9-methyl derivative lacks the benzoyl group, limiting its direct receptor targeting but retaining utility as a synthetic precursor .

b. 1-(4-Aminobenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine

Biological Activity

Overview

9-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine is a heterocyclic compound characterized by a benzene ring fused to an azepine structure. This compound has garnered interest in pharmacology due to its potential biological activities, particularly its interactions with neurotransmitter systems and implications in therapeutic applications.

Target Interactions:

- Sodium Channels: Research indicates that this compound can block sodium channels, which play a crucial role in nerve impulse conduction. This action may influence various neurological processes and has implications for the treatment of conditions like epilepsy and neuropathic pain.

- Cholesterol Synthesis: The compound may also interact with squalene synthase, an enzyme involved in cholesterol biosynthesis. This interaction suggests potential applications in managing cholesterol levels and related metabolic disorders.

Pharmacological Properties

Pharmacokinetics:

- Predicted properties include a boiling point of approximately 276 °C and a density of around 0.969 g/cm³. These characteristics are relevant for understanding the compound's stability and behavior in biological systems.

Biological Activity:

- Antipsychotic Potential: Studies have explored the compound's efficacy as an antipsychotic agent. Its structural similarity to other benzazepine derivatives suggests it may modulate serotonin receptors, particularly the 5-HT receptor family.

- Vasopressin Receptor Antagonism: Some derivatives of benzazepines have been identified as potent antagonists for vasopressin V2 receptors, indicating potential applications in treating conditions like diabetes insipidus and certain forms of hypertension .

Case Studies

-

Antipsychotic Activity:

- A study demonstrated that 9-methyl derivatives exhibited significant binding affinity to serotonin receptors, suggesting their potential as therapeutic agents for psychiatric disorders.

- Vasopressin Receptor Antagonism:

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| This compound | Antipsychotic potential; sodium channel blocker | Heterocyclic structure; influences cholesterol synthesis |

| 8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzazepine | Serotonin receptor agonist | Used for central nervous system disorders |

| OPC-41061 (a derivative) | Vasopressin V2 receptor antagonist | Potent oral activity; developed for diabetes insipidus |

Synthesis and Preparation Methods

The synthesis of this compound typically involves cyclization reactions using precursors like oximes under specific conditions. A common method is the reductive rearrangement facilitated by boron trifluoride etherate and boron hydride-dimethyl sulfide complexes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine, and how can reaction conditions be optimized for yield and purity?

- The synthesis typically involves annulation reactions starting from substituted benzyl alcohols or amines. For example, zinc dust reduction under acidic conditions (e.g., acetic acid/anhydride) is used to form the benzazepine core, followed by purification via silica gel chromatography . Key parameters include temperature control (20–80°C), solvent selection (polar aprotic solvents for cyclization), and stoichiometric ratios of catalysts (e.g., HCl for ring closure) .

Q. How can researchers confirm the structural identity and purity of this compound?

- Nuclear Magnetic Resonance (NMR): H and C NMR analyze proton environments and carbon frameworks, with methyl groups at position 9 showing distinct shifts (e.g., δ 1.2–1.5 ppm for CH) .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% required for pharmacological studies) .

- Mass Spectrometry (MS): ESI-MS confirms molecular weight (e.g., m/z 175.2 [M+H]) .

Q. What are the primary medicinal chemistry applications of benzazepine derivatives like this compound?

- These compounds serve as scaffolds for central nervous system (CNS) drug development, targeting dopamine or serotonin receptors due to their conformational flexibility and ability to penetrate the blood-brain barrier . Substitutions (e.g., methyl groups) modulate lipophilicity and metabolic stability .

Advanced Research Questions

Q. How do structural modifications (e.g., methyl substitution) impact the biological activity of benzazepine derivatives?

- The 9-methyl group enhances steric hindrance, potentially improving receptor binding selectivity. Comparative studies with analogs (e.g., 8-bromo or 7-methoxy derivatives) reveal differences in IC values for receptor assays. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities .

Q. How should researchers address contradictory data on substituent effects in benzazepine derivatives?

- Case Study: Conflicting reports on methyl vs. halogen substituents’ effects on dopamine receptor binding may arise from assay variability (e.g., cell lines, radioligands). Solutions include:

- Standardizing assay protocols (e.g., CHO cells expressing human D receptors).

- Performing meta-analyses of published IC values .

Q. What strategies improve scalability and sustainability in benzazepine synthesis?

- Green Chemistry: Replace zinc dust with catalytic hydrogenation (Pd/C) to reduce heavy metal waste .

- Flow Chemistry: Continuous flow systems enhance reproducibility for large-scale production (e.g., 50–100 g batches) .

Q. Which advanced analytical techniques resolve challenges in characterizing benzazepine metabolites?

- LC-HRMS: Liquid chromatography-high-resolution mass spectrometry identifies phase I/II metabolites (e.g., hydroxylation or glucuronidation).

- X-ray Crystallography: Determines absolute configuration of chiral centers in co-crystals with target proteins .

Q. What in vivo models are suitable for evaluating the neuropharmacological effects of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.